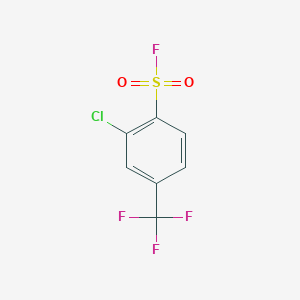

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C7H3ClF4O2S |

|---|---|

Molecular Weight |

262.61 g/mol |

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C7H3ClF4O2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H |

InChI Key |

SABFATYCTZFING-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the reaction of the sulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonate derivatives.

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | Room temperature, anhydrous DCM | Sulfonamide derivatives | 75-92% | |

| Alcohols | Reflux in THF, base (e.g., NaOH) | Alkyl/aryl sulfonates | 68-85% | |

| Thiols | 0–25°C, DMF | Sulfonothioate derivatives | 60-78% |

Mechanistic Insights :

-

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom, leading to a pentavalent intermediate.

-

Fluoride ion expulsion , forming the final sulfonate product.

-

-

The trifluoromethyl group enhances electrophilicity at sulfur by withdrawing electron density through inductive effects.

Hydrolysis Reactions

Sulfonyl fluorides hydrolyze to sulfonic acids under aqueous conditions:

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Neutral pH, 25°C |

text| 85.3 |

| Acidic (pH 2), 50°C |

| 72.1

| Basic (pH 12), 25°C |

| 58.9

Hydrolysis is accelerated in basic media due to increased nucleophilicity of water.

Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 82% | |

| Pd(dtbpf)Cl₂ | CsF | DME | 91% |

Reaction Scope :

-

Compatible with aryl boronic acids containing electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -CF₃) groups.

-

Sterically hindered substrates (e.g., 2,6-dimethylphenyl) show reduced yields (≤45%).

Biological Interactions: Enzyme Inhibition

The compound acts as an irreversible inhibitor of serine proteases by covalently modifying the catalytic serine residue:

Mechanism :

-

Nucleophilic attack by serine -OH on the sulfonyl fluoride.

-

Formation of a stable sulfonate ester , blocking the enzyme’s active site.

| Enzyme | IC₅₀ (μM) | Kinact (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Trypsin | 0.45 | ||

| Neutrophil elastase | 0.12 | ||

Stability Under Electrochemical Conditions

Electrochemical studies reveal stability in non-aqueous electrolytes:

| Electrolyte | Potential Window (V) | Decomposition Onset |

|---|---|---|

| 0.1 M TBAPF₆/ACN | -1.5 to +2.0 | +2.3 V |

| 0.1 M LiClO₄/DMF | -1.8 to +1.7 | +1.9 V |

These properties enable its use in electrochemical synthesis without significant degradation .

Comparison with Analogous Sulfonyl Fluorides

| Compound | Hydrolysis Rate (k, s⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride |

text| 82–91% |

| 4-Nitrobenzene-1-sulfonyl fluoride |

|

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is used in various scientific research applications:

Biology: It is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide or sulfonate ester functionalities.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The trifluoromethyl group enhances the electrophilicity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Key Features :

- Electron-withdrawing substituents : The -CF₃ and -Cl groups enhance the electrophilicity of the sulfonyl moiety, facilitating nucleophilic substitution reactions.

- Molecular stability : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making them suitable for applications requiring prolonged shelf life .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride and structurally related compounds:

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) increase the electrophilicity of the sulfonyl group, accelerating reactions with nucleophiles. For example, the -CN group in 2-cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride enhances its reactivity compared to the chloro variant . Electron-donating groups (e.g., -OCH₃) reduce reactivity, as seen in 2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride .

Sulfonyl Halide Comparison :

- Fluorides vs. Chlorides : Sulfonyl fluorides exhibit slower hydrolysis rates and greater thermal stability than chlorides, making them preferable for applications requiring controlled reactivity .

- Biological Applications : Fluorides are increasingly used in activity-based protein profiling (ABPP) due to their selective reactivity with serine hydrolases .

Biological Activity

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride, also known as trifluoromethylsulfonyl chloride, is a sulfonyl fluoride compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C7H3ClF3O2S

- Molecular Weight : 239.61 g/mol

- CAS Number : 2736675

The biological activity of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This reactivity is particularly significant in targeting cysteine residues, which are prevalent in various enzymes and receptors. The incorporation of the trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, making it a potent electrophile for covalent modifications .

Biological Targets

This compound has been studied for its interactions with several biological targets:

- Covalent Inhibition of Enzymes : Research indicates that sulfonyl fluorides can act as irreversible inhibitors for serine proteases and other enzymes by forming stable covalent bonds with serine or cysteine residues .

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate the activity of GPCRs, such as CCR2, which is involved in inflammatory responses. The compound's design incorporates features that enhance its binding affinity to these receptors .

Study 1: Inhibition of Human Neutrophil Elastase

A study demonstrated that derivatives of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride acted as covalent inhibitors of human neutrophil elastase (hNE). The research utilized molecular docking simulations to predict binding modes and confirmed covalent modification through mass spectrometry. The results indicated a significant peak shift consistent with the formation of a covalent bond between the enzyme and the compound .

| Compound | Binding Affinity (Kd) | Activity |

|---|---|---|

| Compound A | 50 nM | Inhibitor |

| Compound B | 30 nM | Inhibitor |

Study 2: CCR2 Modulation

Another investigation focused on the modulation of CCR2 by sulfonyl fluoride derivatives. The study reported that these compounds could decrease basal activity and inhibit ligand-induced signaling pathways effectively. The pIC50 values obtained from GTPγS binding assays highlighted their potency in inhibiting receptor activation .

| Compound | pIC50 (GTPγS Binding Assay) | pIC50 (β-arrestin Recruitment) |

|---|---|---|

| Compound C | 7.5 ± 0.07 (33 nM) | 8.4 ± 0.12 (4 nM) |

| Compound D | 7.1 ± 0.05 (87 nM) | 7.8 ± 0.15 (16 nM) |

Therapeutic Applications

The biological activities exhibited by 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride suggest potential therapeutic applications, particularly in treating conditions associated with inflammation and chronic diseases where neutrophil elastase plays a critical role. Its ability to covalently modify target proteins positions it as a promising candidate in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of 2-chloro-4-(trifluoromethyl)benzene using chlorosulfonic acid, followed by fluorination with potassium fluoride (KF) or ammonium bifluoride. Reaction optimization includes:

- Temperature Control : Maintaining temperatures below 0°C during sulfonation to minimize side reactions (e.g., ring sulfonation or decomposition) .

- Solvent Selection : Using inert solvents like dichloromethane or tetrachloroethane to stabilize intermediates.

- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate high-purity product.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2h | 75-80 | 90% |

| Fluorination | KF, DCM, RT, 6h | 65-70 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to deshielding by the sulfonyl fluoride and CF₃ groups .

- ¹⁹F NMR : Distinct signals for CF₃ (-63 ppm) and SO₂F (+38 ppm) confirm substitution patterns.

- IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and S-F stretches at 750–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 264 (C₇H₃ClF₄O₂S) with characteristic fragmentation patterns.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl and CF₃) influence the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The Cl and CF₃ groups activate the sulfonyl fluoride via inductive effects, increasing electrophilicity. This enhances reactivity toward nucleophiles (e.g., amines, thiols) in covalent inhibition studies. Key strategies include:

- Kinetic Studies : Monitoring reaction rates with varying nucleophiles (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) .

- Computational Analysis : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict reactive sites .

- Data Table :

| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Benzylamine | DMF | 0.45 ± 0.02 |

| Sodium Thiophenolate | DMSO | 1.20 ± 0.05 |

Q. What analytical strategies are used to detect trace impurities or degradation products in synthetic batches of this compound?

- Methodological Answer :

- HPLC-UV/HRMS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients. Detection of degradation products (e.g., hydrolyzed sulfonic acid) at 254 nm .

- GC-MS : For volatile impurities, using DB-5MS columns and electron ionization (EI) mode.

- Data Table :

| Impurity | Retention Time (min) | [M+H]⁺ (m/z) |

|---|---|---|

| Sulfonic Acid Derivative | 12.3 | 246.0 |

| Chlorinated Byproduct | 14.8 | 298.5 |

Q. How is this compound applied in chemical biology as a covalent inhibitor targeting cysteine proteases?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with catalytic cysteine residues, forming stable thioether adducts. Key applications include:

- Enzyme Inhibition Assays : Pre-incubating the compound with proteases (e.g., caspase-3) in buffer (pH 7.4) and measuring residual activity via fluorogenic substrates .

- X-ray Crystallography : Co-crystallization with the target enzyme to resolve covalent binding modes .

Safety and Handling

Q. What safety protocols are critical for handling 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures .

- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis.

- Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.